molecular formula C10H11Cl2NO2 B13199623 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid

Cat. No.: B13199623
M. Wt: 248.10 g/mol
InChI Key: SCEUSADETKMIQZ-UHFFFAOYSA-N
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Description

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid hydrochloride (CAS 1396962-37-0) is a chemical compound of significant interest in medicinal chemistry and antimicrobial research. With a molecular formula of C10H12Cl3NO2 and a molecular weight of 284.57 g/mol, this compound features a propanoic acid backbone substituted with a (2,4-dichlorophenyl)methylamino group . Compounds incorporating the 2,4-dichlorophenyl moiety are frequently explored as key intermediates in the synthesis of biologically active molecules and are valuable scaffolds in structure-activity relationship (SAR) studies . The 2,4-dichlorophenyl group is a common pharmacophore found in various agrochemicals and pharmaceuticals, known for contributing to target binding and bioavailability . This specific amino acid derivative is for research applications only. It is particularly useful for investigators developing novel antimicrobial agents, especially against multidrug-resistant ESKAPE pathogens and drug-resistant fungal species like Candida auris, given that structurally similar amino acid derivatives have demonstrated potent, structure-dependent antimicrobial activity . Researchers utilize this compound as a building block for constructing more complex molecules, such as phenoxyacetamide derivatives, which have shown promise as inhibitors of virulence factors like the Type III Secretion System (T3SS) in Gram-negative bacteria such as Pseudomonas aeruginosa . Its mechanism of action, when incorporated into larger bioactive structures, is often linked to highly specific, stereosensitive interactions with target proteins, where the (R)-enantiomer of related phenoxyacetamides has shown significantly greater biological activity than the (S)-enantiomer . Intended Use: This product is provided for chemical synthesis, biological assay development, and other laboratory research purposes. It is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, referring to the associated Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

Molecular Formula

C10H11Cl2NO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[(2,4-dichlorophenyl)methylamino]propanoic acid

InChI

InChI=1S/C10H11Cl2NO2/c1-6(10(14)15)13-5-7-2-3-8(11)4-9(7)12/h2-4,6,13H,5H2,1H3,(H,14,15)

InChI Key

SCEUSADETKMIQZ-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)O)NCC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid typically involves the reaction of 2,4-dichlorobenzylamine with a suitable propanoic acid derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Acid-Base Reactions

The carboxylic acid and amino groups enable acid-base reactivity:

  • Carboxylic acid deprotonation occurs in basic media (e.g., NaOH), forming a carboxylate salt (RCOONa+\text{RCOO}^-\text{Na}^+
    ).

  • Amino group protonation in acidic conditions (e.g., HCl) generates an ammonium salt (RNH3+Cl\text{RNH}_3^+\text{Cl}^-
    ).

Table 1: Acid-Base Reaction Conditions

ReactantReagent/ConditionsProduct
Carboxylic acid groupNaOH (1M), room temperatureSodium carboxylate
Amino groupHCl (1M), room temperatureAmmonium chloride derivative

Esterification

The carboxylic acid reacts with alcohols to form esters. Thionyl chloride (SOCl2\text{SOCl}_2
) is commonly used to activate the acid as an acyl chloride intermediate .

Example Reaction:

RCOOH+ROHSOCl2,ΔRCOOR+H2O\text{RCOOH}+\text{ROH}\xrightarrow{\text{SOCl}_2,\Delta}\text{RCOOR}'+\text{H}_2\text{O}

Table 2: Esterification Conditions

AlcoholCatalystSolventTemperatureYield*
Methanol$$
\text{SOCl}_2 $$Dry THFReflux~75%
Ethanol$$
\text{H}_2\text{SO}_4 $$EthanolReflux~65%

*Yields inferred from analogous compounds.

Amide Formation

The amino group participates in amide bond formation with activated carboxylic acids (e.g., acyl chlorides, NHS esters).

Example Reaction:

RNH2+R COClRNHCOR+HCl\text{RNH}_2+\text{R COCl}\rightarrow \text{RNHCOR}'+\text{HCl}

Table 3: Amidation Reagents and Outcomes

Acylating AgentBaseSolventProduct Type
Acetyl chlorideTriethylamineDCMAcetylated derivative
Benzoyl chloridePyridineDMFBenzamide

Nucleophilic Substitution

The dichlorobenzyl group undergoes nucleophilic aromatic substitution (SNAr) under strong conditions due to electron-withdrawing Cl substituents .

Example Reaction:

Ar Cl+NaOCH3Cu DMFAr OCH3+NaCl\text{Ar Cl}+\text{NaOCH}_3\xrightarrow{\text{Cu DMF}}\text{Ar OCH}_3+\text{NaCl}

Key Conditions:

  • Reagents: Sodium methoxide, copper catalyst.

  • Solvent: DMF or DMSO.

  • Temperature: 100–120°C.

Condensation with Carbonyl Compounds

The primary amine reacts with aldehydes/ketones to form Schiff bases (imines) .

Example Reaction:

RNH2+R CHORN CHR+H2O\text{RNH}_2+\text{R CHO}\rightarrow \text{RN CHR}'+\text{H}_2\text{O}

Table 4: Condensation Reactions
| Carbonyl Compound | Solvent | Catalyst | Product

Scientific Research Applications

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

2.1.1. (2S)-2-{[(4-Chlorophenyl)methyl]amino}propanoic Acid (CAS 123760-95-2)
  • Structural Difference : The substitution pattern differs, with a single chlorine at the para position (4-Cl) instead of 2,4-dichloro.
  • Impact : Reduced lipophilicity and electronic effects compared to the dichloro analog. The absence of the ortho-chloro substituent may alter steric interactions in biological targets .
2.1.2. 3-{[(2,4-Dichlorophenyl)methyl]amino}propanoic Acid Hydrochloride
  • Structural Difference: The amino group is attached to the third carbon of the propanoic acid chain (3-position) instead of the second.
  • Impact : Altered spatial orientation may affect binding affinity to enzymes or receptors. The hydrochloride salt enhances water solubility, a critical factor for bioavailability .
2.1.3. Fmoc-L-2,4-Dichlorophenylalanine
  • Structural Difference: The 2,4-dichlorophenyl group is directly bonded to the alpha-carbon of the amino acid, forming a phenylalanine derivative.
  • Impact: Increased rigidity and integration into peptide backbones, contrasting with the flexible benzylamino linkage in the target compound. This structural variance influences applications in solid-phase peptide synthesis .

Functional Group Variations

2.2.1. Dichlorprop (2-(2,4-Dichlorophenoxy)propanoic Acid)
  • Functional Group: Phenoxy group instead of benzylamino.
  • Impact: The phenoxy group is electron-withdrawing, reducing basicity compared to the amino group.
2.2.2. 3-(2,4-Dichlorophenyl)propanoic Acid
  • Functional Group: Lacks the amino substituent, featuring only a carboxylic acid and dichlorophenyl group.

Stereochemical Considerations

  • The (2S)-enantiomer of 2-{[(4-chlorophenyl)methyl]amino}propanoic acid () highlights the role of chirality in biological activity. If the target compound is chiral, enantiomers may exhibit distinct pharmacological profiles, necessitating stereoselective synthesis .

Biological Activity

2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid, also known as 2-amino-3-(2,4-dichlorophenyl)propanoic acid, is a beta-amino acid with significant potential in medicinal chemistry. This compound has garnered interest due to its diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties. Its unique structure, characterized by a dichlorophenyl group and an amino group, contributes to its reactivity and biological effects.

  • Molecular Formula : C10H11Cl2NO2
  • Molecular Weight : 236.11 g/mol
  • Structure : The compound features a propanoic acid backbone with an amino group and a dichlorophenyl substituent at the second position.

Antiviral Activity

Research indicates that derivatives of 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid exhibit antiviral properties. These compounds have been studied for their ability to inhibit viral replication and modulate immune responses. The specific mechanisms remain under investigation, but they may involve interference with viral entry or replication processes .

Anti-inflammatory Effects

The compound has shown promise as an anti-inflammatory agent. In experimental models, it demonstrated significant inhibition of inflammatory responses, evidenced by reduced swelling and pain in animal models subjected to inflammatory stimuli. For instance, the compound's efficacy was tested using the acetic acid-induced writhing test in mice, revealing significant analgesic effects with p-values less than 0.01 .

Anticancer Properties

Preliminary studies suggest that 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid may possess anticancer activity. In vitro assays demonstrated that the compound could reduce cell viability in various cancer cell lines, including A549 (lung cancer) and Caco-2 (colorectal cancer) cells. The observed cytotoxic effects were dose-dependent, indicating potential for further development as an anticancer therapeutic .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown activity against a range of pathogens, including bacteria and fungi. Studies have reported minimum inhibitory concentrations (MICs) indicating effectiveness against drug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .

Case Studies and Experimental Results

Activity Test System Result P-value
Anti-inflammatoryAcetic acid-induced writhing (mice)Significant reduction in pain<0.01
AnticancerA549 cell lineReduced viability by 39.8%<0.001
AntimicrobialMRSAMIC of 32 µg/mLN/A

While the exact mechanism of action for 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid is not fully elucidated, it is hypothesized that the compound may interact with specific receptors or enzymes involved in neurotransmitter synthesis and inflammatory pathways. This modulation could be pivotal in developing treatments for neurological disorders and inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 2-{[(2,4-Dichlorophenyl)methyl]amino}propanoic acid, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution, where the amine group of 2,4-dichlorobenzylamine reacts with a propanoic acid derivative. Key steps include:

  • Reagent Selection : Use coupling agents like EDC/HOBt to facilitate amide bond formation (commonly seen in peptide synthesis) .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency by stabilizing intermediates.
  • Temperature Control : Reactions are typically conducted at 0–25°C to minimize side reactions.
  • Yield Improvement : Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) ensures high purity. Reference analogous syntheses of dichlorophenyl derivatives for troubleshooting .

Q. How can researchers characterize the molecular structure of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the dichlorophenyl group (aromatic protons at δ 7.2–7.8 ppm) and the propanoic acid backbone (carboxylic acid proton at δ ~12 ppm). Compare with spectra of structurally related compounds, such as 2-(4-Methylphenyl)propanoic acid .
  • X-Ray Crystallography : Co-crystallize the compound with a suitable solvent (e.g., methanol) to resolve stereochemistry. For example, methyl ester derivatives of dichlorophenylpropanoic acids have been successfully analyzed via single-crystal diffraction .
  • Mass Spectrometry : High-resolution ESI-MS can confirm the molecular ion ([M+H]+^+) and fragmentation patterns.

Advanced Research Questions

Q. What strategies are effective in resolving contradictions between theoretical computational models (e.g., DFT) and experimental spectral data for this compound?

  • Methodological Answer :

  • Validate Computational Parameters : Re-optimize DFT calculations (e.g., B3LYP/6-311+G(d,p)) to account for solvent effects and conformational flexibility. Compare with crystallographic data to refine torsional angles .
  • Cross-Validation : Use complementary techniques like IR spectroscopy to verify functional groups (e.g., C=O stretch at ~1700 cm1^{-1}) and Raman spectroscopy for aromatic ring vibrations.
  • Literature Benchmarking : Compare results with structurally similar compounds, such as 2-(4-Ethylphenyl)propanoic acid, to identify systematic errors in modeling .

Q. What analytical techniques are recommended for detecting and quantifying impurities (e.g., regioisomers) in synthesized batches of this compound?

  • Methodological Answer :

  • HPLC-MS : Use a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile. Monitor for impurities like 2,4-dichlorobenzyl alcohol (a common byproduct) via retention time and MS/MS fragmentation .
  • Chiral Chromatography : If stereoisomers are present, employ a Chiralpak AD-H column with hexane/isopropanol to resolve enantiomers.
  • Quantitative NMR : Use an internal standard (e.g., 1,3,5-trimethoxybenzene) to quantify impurities down to 0.1% .

Q. How can researchers investigate the compound’s potential biological activity (e.g., enzyme inhibition) while addressing variability in assay results?

  • Methodological Answer :

  • Assay Design : Use a fluorogenic substrate in kinetic assays (e.g., for protease inhibition) to measure IC50_{50} values. Include positive controls like known inhibitors (e.g., PMSF for serine proteases).
  • Statistical Reproducibility : Perform triplicate experiments and use ANOVA to assess significance. Address batch-to-batch variability by standardizing synthesis protocols .
  • Molecular Docking : Model interactions with target enzymes (e.g., cytochrome P450) using AutoDock Vina. Validate docking poses with mutagenesis studies .

Contradiction Analysis & Best Practices

  • Handling Conflicting Toxicity Data : While no occupational exposure limits are established for related dichlorophenyl compounds (e.g., 2-(4-Chloro-2-Methylphenoxy)Propionic Acid), assume potential carcinogenicity and use fume hoods with HEPA filtration .
  • Data Reproducibility : Archive raw spectral data (NMR, HPLC) in open-access repositories and cross-reference with public databases like PubChem .

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